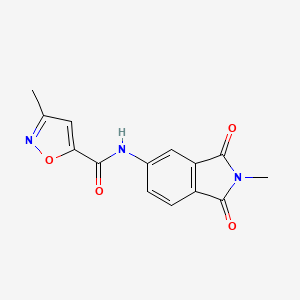

3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide” is a novel phthalimide derivative . It is synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .

Molecular Structure Analysis

The molecular structure of “this compound” is determined using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . These techniques provide detailed information about the atomic-level structure of the molecule, including the positions of the atoms, the lengths and types of chemical bonds, and the overall shape of the molecule.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . This reaction is part of the broader field of isoxazole synthesis, which often involves (3 + 2) cycloaddition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and the techniques used to elucidate it. For example, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide information about the chemical bonds and functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Research in synthetic chemistry has led to the development of methodologies for the synthesis of compounds with isoxazole and isoindolinone moieties. Martins et al. (2002) reported a one-pot synthesis approach for 3-methylisoxazole-5-carboxamides, showcasing the versatility of isoxazole-based compounds in chemical synthesis (Martins et al., 2002). Similarly, Aouine et al. (2011) synthesized tetrazoles with inhibiting activity of corrosion, demonstrating the potential of these structures in material science applications (Aouine et al., 2011).

Biological Activity and Pharmacological Applications

Compounds related to 3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide have been evaluated for their biological activities. Patel and Dhameliya (2010) explored the antibacterial and antifungal potentials of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide, indicating these compounds as promising antimicrobials (Patel & Dhameliya, 2010). Furthermore, Tamasi et al. (2010) delved into platinum-oxicam complexes, highlighting their application in cancer therapeutics (Tamasi et al., 2010).

Material Science and Catalysis

The reductive ring-opening of isoxazoles and isoxazolines using iron-catalyzed transfer hydrogenation, as investigated by Liu et al. (2019), showcases the application of these compounds in synthetic methodologies and material science (Liu et al., 2019). This research illustrates the innovative use of isoxazole derivatives in developing new materials and catalytic processes.

Wirkmechanismus

Target of Action

The compound, 3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide, is an aromatic compound characterized by an isoindoline nucleus . The indole scaffold, a key component of this compound, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which share a similar structure to this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound is known to be a solid powder at room temperature and can dissolve in some organic solvents, such as ethanol and dimethylformamide , which may influence its bioavailability.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Action Environment

The compound is a solid powder at room temperature and can dissolve in some organic solvents, such as ethanol and dimethylformamide . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent conditions.

Eigenschaften

IUPAC Name |

3-methyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c1-7-5-11(21-16-7)12(18)15-8-3-4-9-10(6-8)14(20)17(2)13(9)19/h3-6H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIMVFQTDXKJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2813933.png)

![1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2813935.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2813936.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813939.png)

![2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2813940.png)

![1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine](/img/structure/B2813941.png)

![4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2813946.png)

![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)

![4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2813954.png)

![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide](/img/structure/B2813955.png)